molecular formula C28H19ClN2 B12851184 4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine

4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine

Cat. No.: B12851184
M. Wt: 418.9 g/mol
InChI Key: ZPCADXVOHNGCSJ-UHFFFAOYSA-N
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Description

4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chlorinated biphenyl group attached to a diphenylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a chlorinated biphenyl derivative is coupled with a pyrimidine derivative in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.

Scientific Research Applications

4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobiphenyl: A simpler biphenyl derivative with a single chlorine substituent.

    2,6-Diphenylpyrimidine: A pyrimidine derivative without the chlorinated biphenyl group.

Uniqueness

4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine is unique due to the combination of its chlorinated biphenyl and diphenylpyrimidine moieties. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C28H19ClN2

Molecular Weight

418.9 g/mol

IUPAC Name

4-[3-(3-chlorophenyl)phenyl]-2,6-diphenylpyrimidine

InChI

InChI=1S/C28H19ClN2/c29-25-16-8-14-23(18-25)22-13-7-15-24(17-22)27-19-26(20-9-3-1-4-10-20)30-28(31-27)21-11-5-2-6-12-21/h1-19H

InChI Key

ZPCADXVOHNGCSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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